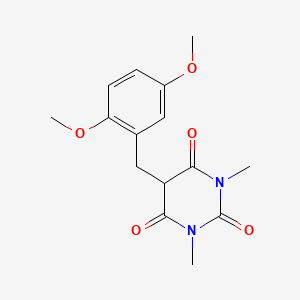
5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinases and phosphatases, which play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of tumor cells, and modulate immune responses. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its potency and specificity. This compound has been shown to have a high affinity for certain enzymes and signaling pathways, making it a valuable tool for investigating these processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving 5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus could be the development of new therapeutic agents based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in a variety of research fields. Finally, studies could be conducted to investigate the safety and toxicity of this compound in greater detail, in order to better inform its use in laboratory experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that involves multiple steps. One common method for synthesizing this compound involves the use of a series of chemical reactions, including the condensation of 2,5-dimethoxybenzaldehyde and acetone, followed by the addition of methylamine and subsequent cyclization to form the pyrimidinetrione ring.
Applications De Recherche Scientifique
5-(2,5-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has also been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents.
Propriétés
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-7,11H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGXDCFJNHISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)


![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)